3-(Pyrrolidin-2-yl)oxan-4-ol

Description

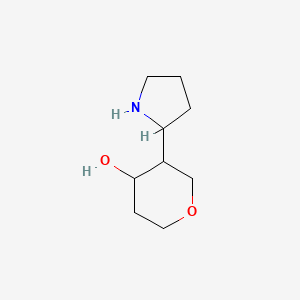

3-(Pyrrolidin-2-yl)oxan-4-ol is a bicyclic organic compound comprising a pyrrolidine (5-membered saturated amine ring) fused to an oxane (6-membered oxygen-containing ring) system.

Properties

IUPAC Name |

3-pyrrolidin-2-yloxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c11-9-3-5-12-6-7(9)8-2-1-4-10-8/h7-11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKMWSSDRQBNKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2COCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1559310-25-6 | |

| Record name | 3-(pyrrolidin-2-yl)oxan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-2-yl)oxan-4-ol typically involves the formation of the pyrrolidine ring followed by the construction of the tetrahydropyran ring. One common method involves the reaction of a suitable aldehyde with 3-chloropropylamine to form an intermediate imine, which is then cyclized to form the pyrrolidine ring . The tetrahydropyran ring can be constructed through a series of reactions involving the formation of an oxirane intermediate, followed by ring-opening and cyclization .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of cost-effective reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-2-yl)oxan-4-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(Pyrrolidin-2-yl)oxan-4-ol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the construction of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It may be used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-2-yl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(Pyrrolidin-2-yl)oxan-4-ol with structurally analogous compounds, emphasizing molecular features, physicochemical properties, and biological activities where available.

Table 1: Comparative Analysis of this compound and Analogues

*Calculated molecular weight based on formula.

Key Structural and Functional Differences

Functional Groups: this compound features a hydroxyl group critical for hydrogen bonding, whereas 3-(oxan-4-yl)pyrrolidin-2-one replaces this with a ketone, reducing polarity .

Biological Activity: The (2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl)methanol derivative demonstrates significant cytotoxicity (32% CD98 inhibition at 2.5 µM), suggesting that pyrrolidine-oxane hybrids with hydrophobic substituents may enhance anticancer activity . In contrast, this compound’s simpler structure lacks such substituents, which may limit its potency without further modification.

Synthetic Utility :

- (3R,4R)-4-(Hydroxymethyl)oxan-3-ol is widely used in polymer and pharmaceutical synthesis due to its hydroxymethyl group, which offers a reactive site for further functionalization . The absence of a similar group in this compound may restrict its versatility in certain applications.

Physicochemical Properties

- Polarity : The hydroxyl group in this compound increases hydrophilicity compared to the ketone-containing 3-(oxan-4-yl)pyrrolidin-2-one .

- Steric Effects : The rac-(3R,4R)-4-bromo derivative’s bulky substituents likely reduce solubility but improve binding specificity in biological systems .

Research Implications and Limitations

For instance, pyrrolidine-oxane hybrids with alkyl or aromatic substituents (e.g., the octylphenyl derivative) show promise in anticancer research . However, the compound’s simplicity may necessitate derivatization to enhance bioactivity. Further experimental work is required to validate its pharmacokinetic and toxicological profiles.

Biological Activity

3-(Pyrrolidin-2-yl)oxan-4-ol is a heterocyclic organic compound notable for its potential therapeutic applications and biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring linked to a tetrahydrofuran moiety, with a hydroxyl group at the 4-position of the oxane ring. Its molecular formula is CHNO, and it has been identified as a versatile lead compound in medicinal chemistry due to its unique structural characteristics.

Biological Activities

Research indicates that derivatives of this compound exhibit significant biological activities, particularly in oncology and neurology. The following table summarizes some key biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antitumor Activity | Exhibits potential in inhibiting tumor cell proliferation and inducing apoptosis. |

| Neuroprotective Effects | May protect neuronal cells from oxidative stress and apoptosis. |

| Organocatalytic Properties | Functions as an organocatalyst in various chemical reactions. |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest the following pathways:

- Cell Proliferation Inhibition : The compound may interfere with signaling pathways that regulate cell growth and division, leading to decreased tumor cell viability.

- Apoptosis Induction : It appears to activate intrinsic apoptotic pathways, possibly through mitochondrial membrane potential disruption and caspase activation.

- Binding Affinity : Interaction studies indicate that this compound has a notable binding affinity for various biological targets, which may contribute to its therapeutic effects.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Cancer Research : In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. For instance, one study showed a significant reduction in cell viability in breast cancer cell lines treated with this compound derivatives.

- Neurodegenerative Disorders : Another area of research focuses on the neuroprotective properties of this compound. Animal models have indicated that it may reduce neuronal damage in conditions such as Alzheimer's disease by mitigating oxidative stress .

- Organocatalysis : The compound's role as an organocatalyst has been explored in synthetic chemistry, where it has shown effectiveness in promoting various reactions without the need for metal catalysts.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Methyl-3-(pyrrolidin-2-yl)oxan-4-ol | Pyrrolidine derivative | Methyl substitution enhances stability |

| 3-(Pyrrolidin-1-yl)oxan-4-one | Ketone derivative | Different functional group at position 4 |

| 2-Pyrrolidinone | Lactam | Lacks oxane structure |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.